molecular formula C20H17F2N3O3S B2626283 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893952-01-7

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Cat. No. B2626283
M. Wt: 417.43
InChI Key: WOVFREBIQGDCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H17F2N3O3S and its molecular weight is 417.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Applications

Synthetic Pathways and Catalysis

The development of synthetic pathways for heterocyclic compounds, including pyrazoline and pyranopyrimidine derivatives, is a significant area of research. These compounds are recognized for their broad synthetic applications and bioavailability, making them key precursors in medicinal and pharmaceutical industries. Research has focused on employing diversified catalysts for the synthesis of these scaffolds, highlighting the importance of hybrid catalysts in the development of novel molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological Activity and Applications

Antifungal Activity

The exploration of small molecules for their antifungal properties against pathogens like Fusarium oxysporum f. sp. Albedinis, responsible for Bayoud disease in date palms, has revealed compounds with specific antifungal pharmacophore sites. This research underscores the potential of chemical compounds, possibly including derivatives similar to "N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide," in the development of targeted antifungal therapies (Kaddouri et al., 2022).

Environmental Applications

Halogenated Fire Retardants

Studies on the environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans offer insight into the behavior of halogenated compounds in aquatic environments. Understanding the formation mechanisms and environmental fate of these compounds is essential for developing effective strategies to mitigate their impact. This research indirectly informs the study of structurally related compounds, including "N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide," especially in terms of environmental persistence and toxicity (Yang et al., 2021).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-11-3-6-18(12(2)7-11)25-19(14-9-29(27,28)10-17(14)24-25)23-20(26)13-4-5-15(21)16(22)8-13/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFREBIQGDCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

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